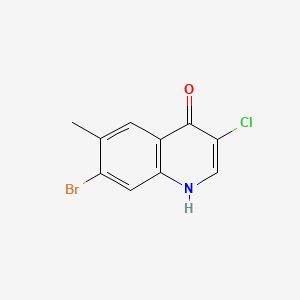
(S)-(Tetrahydrofuran-3-yl)methanol
Übersicht
Beschreibung
Methanol, also known as CH3OH or MeOH, is the simplest alcohol. It is a colorless, volatile, flammable liquid with a distinctive alcoholic odor . It occurs naturally in fruits, vegetables, and the atmosphere .
Synthesis Analysis
Methanol can be produced from a variety of sources, including natural gas and biomass. The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . There’s also research into producing methanol using biomass-derived syngas .Molecular Structure Analysis
Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH). It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. It is used as a precursor for methyl ethers, methylamines, and methyl halides . It can also be used in the production of formaldehyde and acetic acid .Physical and Chemical Properties Analysis
Methanol is a light, volatile, colorless, and flammable liquid with a distinctive alcoholic odor similar to that of ethanol . It is slightly soluble in water, in chloroform, and in ether; soluble in boiling water; sparingly soluble in alcohol .Wissenschaftliche Forschungsanwendungen
Erneuerbare Energieproduktion
Methanol, einschließlich (S)-(Tetrahydrofuran-3-yl)methanol, wird als potenzielle erneuerbare Alternative zu fossilen Brennstoffen im Kampf gegen den Klimawandel angesehen . Es kann aus erneuerbarem Strom und Biomasse oder CO2-Abscheidung gewonnen werden . Durch die Umwandlung von CO2 in flüssige Brennstoffe werden die schädlichen Auswirkungen von CO2-Emissionen aus bestehenden Industrien, die sich noch immer auf fossile Brennstoffe verlassen, verringert .
Brennstoffzellen
Methanol wird in effizienten Energiesystemen für einen CO2-Kreislauf mit Netto-Null-Emissionen eingesetzt, wobei der Schwerpunkt auf Brennstoffzellen liegt . Wärmeintegrierte methanolbetriebene Hochtemperatur-Polymerelektrolyt-Brennstoffzellen (HT-PEMFCs) haben einen Wirkungsgrad von bis zu 50% gezeigt .
Stromerzeugung
Methanol kann zur Stromerzeugung verwendet werden . Dies ist besonders im Kontext des Übergangs von chemischen zu biologischen Prozessen relevant .
Transport
Methanol wird für den Einsatz im Verkehrsbereich in Betracht gezogen, darunter Autos, Busse, Lastwagen und Züge . Es wird als geeigneter zukünftiger Ersatz für fossiles Öl angesehen .
Tragbare Geräte
Methanol kann in tragbaren Geräten wie Laptops oder Smartphones verwendet werden
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(3S)-oxolan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPUMGYALMOCHF-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654553 | |
| Record name | [(3S)-Oxolan-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124391-75-9 | |
| Record name | [(3S)-Oxolan-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Q1: What is the significance of the stereochemistry of (S)-(Tetrahydrofuran-3-yl)methanol in the synthesis of (S)-(+)-Dinotefuran?
A1: The research article highlights the importance of stereochemistry in the synthesis of (S)-(+)-Dinotefuran. (S)-(+)-Dinotefuran is synthesized using this compound as a starting material. The specific stereochemistry of the (S)-enantiomer is crucial because it directly influences the stereochemistry of the final product, (S)-(+)-Dinotefuran []. Different enantiomers of a molecule can exhibit different biological activities, and in the case of pesticides like Dinotefuran, the (S)-enantiomer is known to be the more potent insecticide. Therefore, obtaining this compound with high enantiomeric excess (ee) is essential for producing the desired potent form of Dinotefuran.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B598416.png)
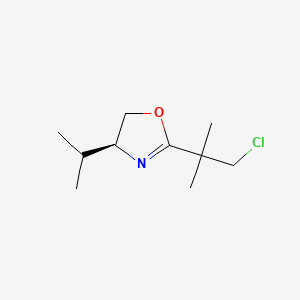
![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B598418.png)

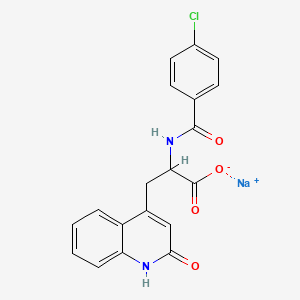
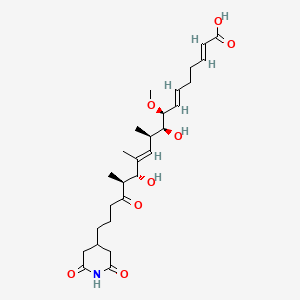
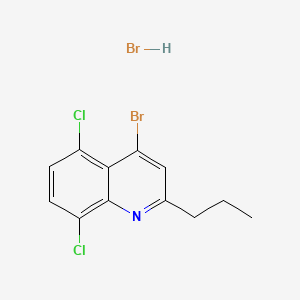
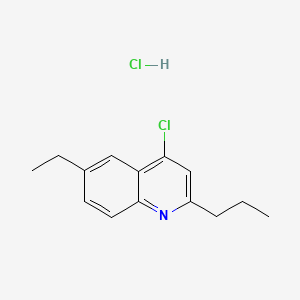
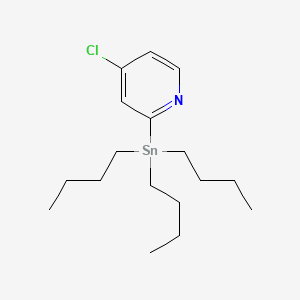
![6-Chloroisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B598433.png)
